molecular formula C8H9BrClN5 B15301310 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride

1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride

Cat. No.: B15301310
M. Wt: 290.55 g/mol
InChI Key: VQIRGFWFFPZUBY-UHFFFAOYSA-N
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Description

This compound is a tetrazole-based derivative featuring a 2-bromophenyl substituent at the 1-position of the tetrazole ring and a methanamine group at the 5-position, with a hydrochloride counterion. Tetrazoles are nitrogen-rich heterocycles valued in medicinal chemistry for their bioisosteric replacement of carboxylic acids and metabolic stability. The bromine atom at the ortho position of the phenyl ring may influence electronic properties, solubility, and target binding compared to other positional isomers or analogs .

Properties

Molecular Formula

C8H9BrClN5

Molecular Weight

290.55 g/mol

IUPAC Name

[1-(2-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H8BrN5.ClH/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H

InChI Key

VQIRGFWFFPZUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.

    Methanamine Substitution: The final step involves the substitution of the tetrazole ring with a methanamine group, which can be carried out using a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving tetrazole derivatives.

    Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Position/Group Heterocycle Molecular Formula Molecular Weight (g/mol) Key References
1-[1-(2-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride 2-Bromophenyl Tetrazole C₈H₉BrClN₅ 290.56 -
1-[1-(4-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride 4-Bromophenyl (positional isomer) Tetrazole C₈H₉BrClN₅ 290.56
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride 3-Bromobenzyl Imidazole C₁₁H₁₃BrClN₃ 302.60
1-[1-(Naphthalen-1-yl)-1H-tetrazol-5-yl]methanamine hydrochloride* Naphthalen-1-yl Tetrazole C₆H₆N₄O 150.14
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride Cyclopropylmethyl Tetrazole C₆H₁₁ClN₅ ~185.62 (calculated)
(1H-Tetrazol-5-yl)methanamine hydrochloride None (unsubstituted) Tetrazole C₂H₅ClN₄ 120.55 (calculated)

Notes:

  • Positional isomers (2- vs. 4-bromophenyl) share identical molecular formulas but differ in electronic and steric profiles due to bromine placement.

Structural and Functional Insights

Positional Isomerism (2- vs. 4-Bromophenyl)
  • This may impact binding to hydrophobic pockets in biological targets .
  • Solubility : The 4-bromo isomer’s para-substitution may enhance symmetry and crystallinity, possibly reducing aqueous solubility relative to the ortho-substituted target compound.
Heterocycle Variation (Tetrazole vs. Imidazole)
  • Bioisosteric Properties : Tetrazoles mimic carboxylates in hydrogen-bonding interactions but lack acidic protons, enhancing metabolic stability. Imidazoles, with two nitrogen atoms, offer distinct hydrogen-bonding capabilities and basicity (pKa ~7) .
  • Molecular Weight : The imidazole analog (302.60 g/mol) is heavier than tetrazole derivatives, which could influence pharmacokinetics.
Substituent Bulk and Lipophilicity
  • Naphthalen-1-yl Group : The bulky aromatic system in the naphthyl derivative (C₆H₆N₄O*) likely increases lipophilicity, though the reported molecular weight (150.14 g/mol) suggests a structural discrepancy .
Unsubstituted Tetrazole

The simple tetrazole (C₂H₅ClN₄) serves as a baseline for assessing substituent effects. Its lack of aromatic groups likely increases polarity, favoring aqueous solubility over cell permeability .

Research and Application Context

  • Medicinal Chemistry : Tetrazole derivatives are explored as protease inhibitors, anticonvulsants, and HDAC inhibitors (e.g., a related compound in features a benzyl-tetrazole group in an HDAC inhibitor scaffold) .
  • Synthetic Challenges : Bromine placement on phenyl rings requires regioselective synthesis, while imidazole analogs demand distinct cyclization strategies .

Biological Activity

1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a compound belonging to the tetrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈BrN₅·HCl
  • Molecular Weight : 284.55 g/mol

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that tetrazole derivatives exhibit a range of pharmacological effects including:

  • Antitumor Activity : Studies have shown that tetrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
  • Antimicrobial Activity : Compounds containing the tetrazole ring have been evaluated for their antibacterial properties. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the phenyl ring and the tetrazole moiety significantly influence the biological activity of these compounds. Key findings include:

  • Bromine Substitution : The presence of a bromine atom in the phenyl ring enhances the lipophilicity and potentially increases the bioavailability of the compound.
  • Tetrazole Ring : The tetrazole moiety is crucial for biological activity; it is often involved in hydrogen bonding with target proteins, influencing binding affinity and selectivity .

Case Studies

Several studies have investigated the biological effects of tetrazole derivatives similar to this compound:

  • Antitumor Efficacy :
    • A study evaluated a series of tetrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Testing :
    • Another study assessed the antibacterial activity of various tetrazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds showed significant inhibition at concentrations as low as 10 µg/mL .

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